molecular formula C7H7BrFNO B11887668 (4-Amino-3-bromo-5-fluorophenyl)methanol

(4-Amino-3-bromo-5-fluorophenyl)methanol

Katalognummer: B11887668
Molekulargewicht: 220.04 g/mol
InChI-Schlüssel: BCVRUJZAKGWSGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Amino-3-bromo-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H7BrFNO It is a substituted phenylmethanol derivative, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-bromo-5-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of (4-Amino-3-bromo-5-fluorophenyl)carboxylic acid with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired phenylmethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-3-bromo-5-fluorophenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: (4-Amino-3-bromo-5-fluorophenyl)aldehyde or (4-Amino-3-bromo-5-fluorophenyl)carboxylic acid.

    Reduction: (4-Amino-3-bromo-5-fluorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Amino-3-bromo-5-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Amino-3-bromo-5-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Amino-3-bromo-5-chlorophenyl)methanol
  • (4-Amino-3-bromo-5-iodophenyl)methanol
  • (4-Amino-3-fluoro-5-methylphenyl)methanol

Uniqueness

(4-Amino-3-bromo-5-fluorophenyl)methanol is unique due to the presence of both bromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C7H7BrFNO

Molekulargewicht

220.04 g/mol

IUPAC-Name

(4-amino-3-bromo-5-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

InChI-Schlüssel

BCVRUJZAKGWSGN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)N)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.